molecular formula C9H10N4O B13158868 5-(1H-imidazol-1-yl)-2-methoxypyridin-3-amine CAS No. 1305712-14-4

5-(1H-imidazol-1-yl)-2-methoxypyridin-3-amine

Katalognummer: B13158868
CAS-Nummer: 1305712-14-4
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: VXLCYSZNKHLLRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1H-imidazol-1-yl)-2-methoxypyridin-3-amine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both imidazole and pyridine moieties in its structure allows it to exhibit unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-imidazol-1-yl)-2-methoxypyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methoxypyridine-3-amine with an imidazole derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1H-imidazol-1-yl)-2-methoxypyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .

Wissenschaftliche Forschungsanwendungen

5-(1H-imidazol-1-yl)-2-methoxypyridin-3-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(1H-imidazol-1-yl)-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(1H-imidazol-1-yl)-2-methoxypyridin-3-amine is unique due to the presence of both imidazole and pyridine rings, along with a methoxy group. This combination of functional groups allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

1305712-14-4

Molekularformel

C9H10N4O

Molekulargewicht

190.20 g/mol

IUPAC-Name

5-imidazol-1-yl-2-methoxypyridin-3-amine

InChI

InChI=1S/C9H10N4O/c1-14-9-8(10)4-7(5-12-9)13-3-2-11-6-13/h2-6H,10H2,1H3

InChI-Schlüssel

VXLCYSZNKHLLRN-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=N1)N2C=CN=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.